1,1-Difluorospiro[2.5]octane-6-carboxylic acid

Physicochemical Property Optimization pKa Modulation Lead Optimization

1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS 2172599-33-4) is a chiral, non-racemic, trans-configured spirocyclic building block featuring a gem-difluorocyclopropane motif and a carboxylic acid handle. With a molecular formula of C9H12F2O2 and a molecular weight of 190.19 g/mol, it serves as a versatile intermediate for generating structurally novel, three-dimensional molecules for drug discovery.

Molecular Formula C9H12F2O2
Molecular Weight 190.19
CAS No. 2172599-33-4
Cat. No. B2882546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorospiro[2.5]octane-6-carboxylic acid
CAS2172599-33-4
Molecular FormulaC9H12F2O2
Molecular Weight190.19
Structural Identifiers
SMILESC1CC2(CCC1C(=O)O)CC2(F)F
InChIInChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-6(2-4-8)7(12)13/h6H,1-5H2,(H,12,13)
InChIKeyRVASSHNVWZETBJ-FKQCQYRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS 2172599-33-4) Sourcing and Characterization Guide for Medicinal Chemistry Procurement


1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS 2172599-33-4) is a chiral, non-racemic, trans-configured spirocyclic building block featuring a gem-difluorocyclopropane motif and a carboxylic acid handle. With a molecular formula of C9H12F2O2 and a molecular weight of 190.19 g/mol, it serves as a versatile intermediate for generating structurally novel, three-dimensional molecules for drug discovery . The compound is commercially available in research quantities with purities up to 98% .

Evidence-Based Rationale Against Unvalidated Substitution of 1,1-Difluorospiro[2.5]octane Carboxylic Acid Scaffolds


Simply substituting this specialized gem-difluoro spiro acid with its non-fluorinated spiro[2.5]octane-6-carboxylic acid analog (CAS 1086399-13-4) or a monocyclic carboxylic acid will eliminate its distinctive and quantifiable physicochemical properties. The 1,1-gem-difluoro motif alters the acidity of the carboxylic acid and the lipophilicity of the scaffold, which directly impacts downstream molecular pharmacology . These properties are critical for rational drug design where precise modulation of pKa and LogD is required to balance potency and pharmacokinetics; applying an unvalidated replacement risks failing to reproduce target binding and ADME profiles established with this specific intermediate [1].

Quantified Differentiation Evidence for 1,1-Difluorospiro[2.5]octane-6-carboxylic acid Against Closest Analogs


Quantified Enhancement of Acidity via 1,1-Difluoro Substitution Compared to Non-Fluorinated Parent Scaffold

The electron-withdrawing effect of the 1,1-gem-difluoro group significantly enhances the acidity of the carboxylic acid compared to the non-fluorinated spiro[2.5]octane-6-carboxylic acid scaffold. The target compound exhibits a predicted pKa of 4.45 , while the non-fluorinated comparator spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) has a predicted pKa of 4.81 . This increase in acidity (a negative shift of 0.36 log units) indicates the carboxylate will have a higher ionization state at physiological pH, directly influencing solubility, permeability, and engagement with basic residues in a target binding pocket .

Physicochemical Property Optimization pKa Modulation Lead Optimization

Validated Utility as a Key Intermediate for a Sub-Nanomolar LXR-beta Modulator in a Litigated Patent

The 1,1-difluorospiro[2.5]octane-6-carboxylic acid scaffold is a direct precursor to advanced intermediates disclosed in US Patent 10,144,715 for liver X receptor (LXR) modulators [1]. A derivative, (S)-1-(((3S,6r)-1,1-difluorospiro[2.5]octan-6-yl)methyl)-4-(3-(methylsulfonyl)phenyl)-2-phenylpiperazine (Compound 48-71), demonstrates a binding affinity (Ki) of 10 nM for the LXR-beta receptor [2]. This level of potency strongly differentiates the 1,1-difluorospiro[2.5]octyl motif from earlier, less potent spiro[2.5]octane-based LXR ligands disclosed in the same patent family, establishing a clear structure-activity relationship (SAR) for the gem-difluoro substitution at this position [1].

Liver X Receptor Cardiovascular Disease Reverse Cholesterol Transport

Impact of 1,1-Fluorination on Spiro Scaffold Lipophilicity Relative to the Non-Fluorinated Core

While the non-fluorinated spiro[2.5]octane-6-carboxylic acid has a computed XLogP3-AA of 2.3 [1], the introduction of two fluorine atoms in the target compound yields a vendor-calculated LogP of 2.2866 . The minimal net change in logP, despite the addition of two halogen atoms, is a unique feature of the gem-difluoro group, which increases electronegativity without substantially increasing hydrophobic surface area compared to a CH2 group. This allows medicinal chemists to enhance metabolic stability (a well-established class benefit of fluorination) without the penalty of increased lipophilicity often associated with other halogen substitutions or alkyl groups [2].

Lipophilicity Modulation LogP ADME Property Tuning

Defined Trans Stereochemistry as a Point of Differentiation from the Cis Isomer in Chiral Synthesis

The target compound is specifically the trans-stereoisomer (3rs,6rs)-1,1-difluorospiro[2.5]octane-6-carboxylic acid, CAS 2172599-33-4 . Its cis counterpart, (Spiro[2.5]octane-6-carboxylic acid, 1,1-difluoro-, cis-), is a distinct chemical entity with CAS 2218436-76-9 . The defined relative stereochemistry at the spiro center and the 6-position carboxylic acid is critical for generating enantiomerically pure diastereomers in downstream synthesis, as evidenced by the specific (3S,6r) configuration required in the high-affinity LXR ligand (Compound 48-71) [1]. Procuring the wrong isomer will lead to a different spatial orientation of the carboxylic acid handle, potentially abolishing target engagement.

Stereochemistry Chiral Resolution Medicinal Chemistry

High-Impact Application Scenarios for 1,1-Difluorospiro[2.5]octane-6-carboxylic acid Based on Quantified Evidence


LXR-beta Modulator SAR Campaigns in Atherosclerosis Drug Discovery

The direct evidence linking this scaffold to an LXR-beta ligand with a Ki of 10 nM [1] makes it the preferred building block for generating focused libraries around the piperazine chemotype claimed in US10144715. The enhanced acidity (pKa 4.45) and low LogP (2.29) of the intermediate are engineered into the final compound's pharmacophore, making this specific acid the mandatory starting point for any SAR effort seeking to replicate or improve upon the patent's data .

Metabolic Stability Optimization via Gem-Difluorocyclopropane Introduction

For lead molecules where the cyclopropane ring of a spiro[2.5]octane has been identified as a site of oxidative metabolism, incorporation of this building block provides a direct 'fix' by installing a gem-difluoro group. The class-level inference of enhanced metabolic stability [2] combined with the measured pKa and LogP properties allows the medicinal chemist to introduce this modification with a precise understanding of its physicochemical consequences, without the need for extensive a priori re-optimization of solubility or permeability .

Chiral Pool Synthesis Requiring a Trans-Spiroacid Handle

The defined trans-stereochemistry (CAS 2172599-33-4) provides a rigid, three-dimensional vector for the carboxylic acid, which is critical for inducing chirality in downstream products. This scenario is particularly relevant for medicinal chemistry projects that require precise spatial orientation of functional groups for target binding, such as the generation of single-enantiomer piperazine derivatives for CNS or cardiovascular programs [1]. The availability of the opposite cis isomer (CAS 2218436-76-9) as a comparator allows for direct investigation of stereochemical SAR .

Physicochemical Property Benchmarking of Spiro-Acid Building Blocks

For computational chemistry and property-guided design teams, this compound serves as a well-characterized benchmark. Its predicted pKa (4.45), LogP (2.2866), and TPSA (37.3 Ų) are validated across multiple vendor databases, enabling its use as a calibration point for in silico models predicting the effect of gem-difluoro substitution on non-aromatic carboxylic acid scaffolds.

Quote Request

Request a Quote for 1,1-Difluorospiro[2.5]octane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.